(3-((2-Chlorobenzyl)oxy)phenyl)boronic acid

Übersicht

Beschreibung

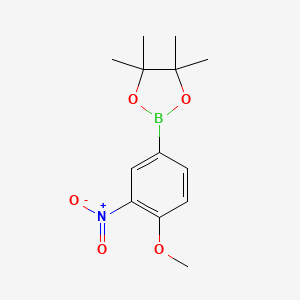

- 3-((2-Chlorobenzyl)oxy)phenyl)boronic acid is a heterocyclic organic compound with the CAS number 845551-45-3 .

- It is also known as 3-(2’-Chlorobenzyloxy)phenylboronic acid .

- The molecular formula is C13H12BClO3 , and its molecular weight is approximately 262.50 g/mol .

- The compound has a solid form with a melting point of 153-158°C (literature value).

Synthesis Analysis

- Unfortunately, specific details about the synthesis of this compound are not readily available in the literature.

- Further research would be required to explore its synthetic pathways and methods.

Molecular Structure Analysis

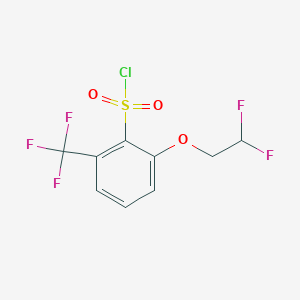

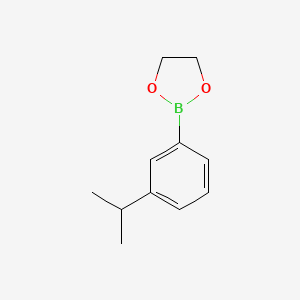

- The compound’s structure consists of a phenyl ring with an attached boronic acid group.

- The boronic acid moiety is connected to the phenyl ring via an ether linkage.

- The chlorine atom is positioned on the benzyl group.

Chemical Reactions Analysis

- 3-((2-Chlorobenzyl)oxy)phenyl)boronic acid can participate in various chemical reactions, including:

- 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides.

- Suzuki-Miyaura reactions with dibromotrifluoromethylbenzene.

- Cross-coupling reactions with diazoesters or potassium cyanate.

Wissenschaftliche Forschungsanwendungen

-

Sensing Systems Boronic acids are increasingly utilized in diverse areas of research, including their utility in various sensing applications . They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their use in both homogeneous assays and heterogeneous detection . Detection can occur at the interface of the sensing material or within the bulk sample .

-

Biological Labelling and Protein Manipulation The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling to protein manipulation and modification . They can be used for electrophoresis of glycated molecules and are also employed as building materials for microparticles for analytical methods .

-

Therapeutics Development Boronic acids are used in the development of therapeutics . For example, the compound bortezomib, which contains a boronic acid group, is a drug used in chemotherapy . The boron atom in this molecule is a key substructure because it blocks certain proteasomes that would otherwise degrade proteins .

-

Controlled Release of Insulin Boronic acids are used in polymers for the controlled release of insulin . This is particularly useful in the management of diabetes, where maintaining stable blood glucose levels is crucial.

-

Chemical Building Blocks and Intermediates Boronic acids are used extensively in organic chemistry as chemical building blocks and intermediates, predominantly in the Suzuki coupling . A key concept in its chemistry is transmetallation of its organic residue to a transition metal .

-

Supramolecular Chemistry Boronic acids are occasionally used in the area of molecular recognition to bind to saccharides for fluorescent detection or selective transport of saccharides across membranes .

-

Boronic Acid Catalysis Boronic acids are recognized for their utility as reagents in transition metal-catalyzed transformations . They can be used as reaction catalysts . The ability of boronic acids to form reversible covalent bonds with hydroxy groups can be exploited to enable both electrophilic and nucleophilic modes of activation in various organic reactions .

-

Supramolecular Chemistry Boronic acids are used in the area of molecular recognition to bind to saccharides for fluorescent detection or selective transport of saccharides across membranes .

-

Biochemical Tools Boronic acids are used as biochemical tools for various purposes, including the interference in signaling pathways, enzyme inhibition, and cell delivery systems .

-

Separation Technologies Boronic acids are used in separation technologies . They can be used for electrophoresis of glycated molecules .

-

Building Materials for Microparticles Boronic acids are employed as building materials for microparticles for analytical methods .

-

Polymers for Controlled Release of Insulin Boronic acids are used in polymers for the controlled release of insulin . This is particularly useful in the management of diabetes, where maintaining stable blood glucose levels is crucial .

Safety And Hazards

- The compound is considered hazardous due to its acute oral toxicity (Category 4).

- Precautions include avoiding ingestion, inhalation, and skin contact.

- In case of exposure, seek medical attention promptly.

Zukünftige Richtungen

- Further research is needed to explore potential applications, such as its use in organic synthesis or medicinal chemistry.

- Investigating its reactivity with other compounds and its potential biological activities could provide valuable insights.

Please note that this analysis is based on available information, and additional research may yield more detailed findings. If you have any other questions or need further assistance, feel free to ask! 🌟

Eigenschaften

IUPAC Name |

[3-[(2-chlorophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BClO3/c15-13-7-2-1-4-10(13)9-18-12-6-3-5-11(8-12)14(16)17/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGOCNFADOJUMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCC2=CC=CC=C2Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584505 | |

| Record name | {3-[(2-Chlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((2-Chlorobenzyl)oxy)phenyl)boronic acid | |

CAS RN |

845551-45-3 | |

| Record name | {3-[(2-Chlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3-Ethynylanilino)-7-(2-hydroxyethoxy)quinazolin-6-yl]oxyethanol](/img/structure/B1591411.png)